molecular formula C23H22ClFN2O5 B15151656 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15151656
M. Wt: 460.9 g/mol
InChI Key: IQFBYABLAVYBCA-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted butanone moiety, a fluorophenyl group, and a pyrrolidine carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl chloride with 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22ClFN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 1-[(3-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H22ClFN2O5/c1-14-3-2-4-16(11-14)22(30)26-27-13-17(12-20(27)28)23(31)32-19(9-10-24)21(29)15-5-7-18(25)8-6-15/h2-8,11,17,19H,9-10,12-13H2,1H3,(H,26,30)

InChI Key

IQFBYABLAVYBCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2CC(CC2=O)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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